

chemical structure and IUPAC name of 3-Fluoro-5-iodophenol

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Compound of Interest

Compound Name: 3-Fluoro-5-iodophenol

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An In-depth Technical Guide: 3-Fluoro-5-iodophenol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, synthesis, and applications of **3-Fluoro-5-iodophenol**. As a halogenated phenol, this compound represents a versatile building block in medicinal chemistry and materials science, offering unique reactivity and property-modulation capabilities.

Chemical Identity and Molecular Structure

3-Fluoro-5-iodophenol is an aromatic organic compound characterized by a phenol ring substituted with both a fluorine and an iodine atom at the meta positions relative to the hydroxyl group. This substitution pattern imparts specific chemical properties that are highly valuable in organic synthesis.

IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for **3-Fluoro-5-iodophenol** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	3-fluoro-5-iodophenol	[1] [2] [3]
CAS Number	939771-60-5	[1] [2] [4] [5]
Molecular Formula	C ₆ H ₄ FI ₂ O	[1] [4]
InChI Key	OGZQPUORKLLIGI-UHFFFAOYSA-N	[1] [2] [3]
Canonical SMILES	C1=C(C=C(C=C1F)I)O	[1]

Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interaction with biological systems.

Caption: 2D structure of **3-Fluoro-5-iodophenol**.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a compound are foundational for its application in experimental work, guiding decisions on purification, handling, and structural elucidation.

Physicochemical Data

Property	Value	Source(s)
Molecular Weight	238.00 g/mol	[1] [2] [4]
Appearance	Solid or liquid; may appear as a white crystalline powder	[2] [6] [7]
Storage Conditions	Store at 2-8°C, sealed in a dry, dark place	[2]

Anticipated Spectroscopic Profile

While proprietary vendor data is common, the expected spectroscopic features for **3-Fluoro-5-iodophenol** can be reliably predicted based on its structure. These predictions are essential for

quality control and reaction monitoring. For experimental spectra, consulting a comprehensive database such as the SDBS is recommended.^[8]

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). Each signal will correspond to one of the protons on the benzene ring. The splitting patterns will be complex due to proton-proton (ortho- and meta-coupling) and proton-fluorine coupling.
- ¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbons of the aromatic ring. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), and other carbons will show smaller long-range couplings (²JCF, ³JCF), which are diagnostic for identifying the fluorine substitution pattern.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected, including a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenol, sharp peaks around 1450-1600 cm⁻¹ for the aromatic C=C stretching, and a strong band around 1200-1300 cm⁻¹ for the C-O stretching.
- Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z ≈ 238. The presence of iodine (¹²⁷I is 100% abundant) gives a very characteristic and easily identifiable molecular ion peak without a complex isotopic pattern from the halogen itself.

Synthesis and Mechanistic Insights

A robust and scalable synthetic route is paramount for the utilization of any chemical building block. A common and reliable method for synthesizing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.

Exemplary Synthetic Protocol: Diazotization of 3-Fluoro-5-iodoaniline

This protocol describes a well-established transformation that is readily adaptable for **3-Fluoro-5-iodophenol**. The causality behind each step is explained to provide a deeper understanding of the process. This general approach is documented for related fluorinated anilines.^[9]

Step 1: Diazonium Salt Formation

- In a three-neck flask equipped with a mechanical stirrer and thermometer, add 3-fluoro-5-iodoaniline to a dilute aqueous solution of a strong acid (e.g., H₂SO₄).
- Cool the resulting slurry to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. Causality: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and the strong acid) generates the electrophilic nitrosonium ion (NO⁺), which is attacked by the amine to form the diazonium salt.
- Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion.

Step 2: Hydrolysis of the Diazonium Salt

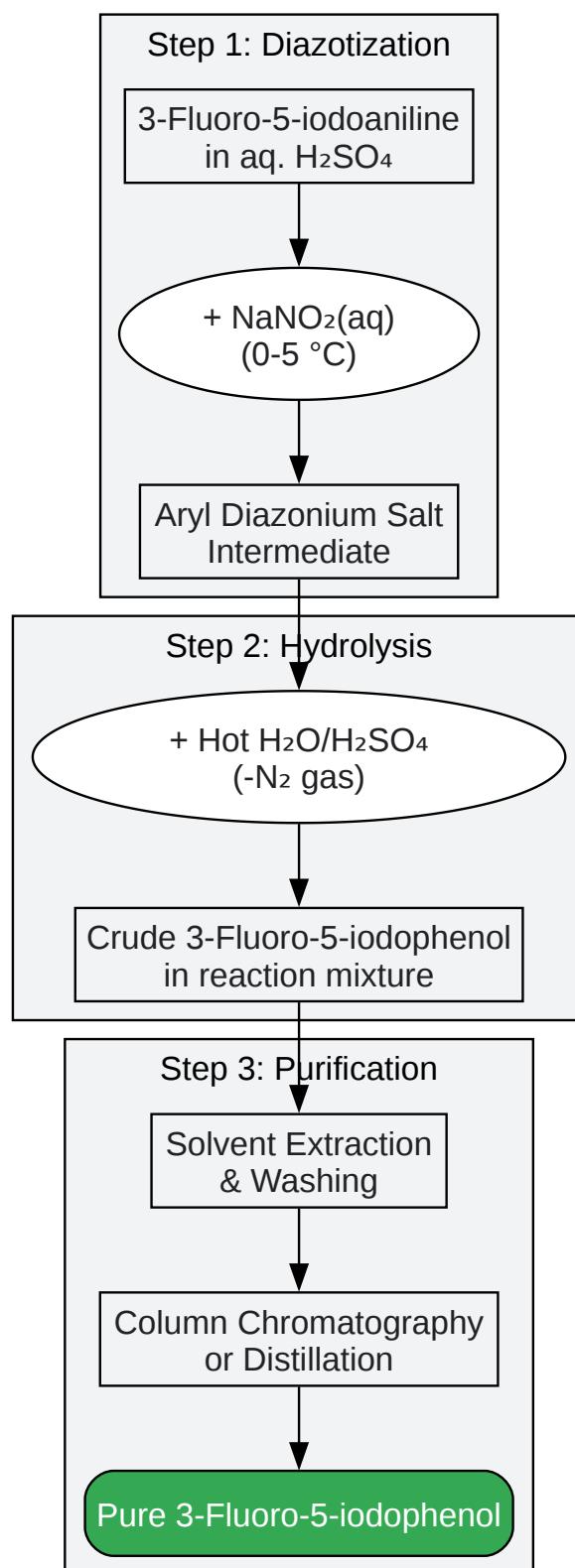
- In a separate vessel, prepare a solution of aqueous sulfuric acid, optionally containing a copper(II) sulfate catalyst. Heat this solution to boiling.
- Slowly add the cold diazonium salt solution from Step 1 to the hot acidic solution. Vigorous evolution of nitrogen gas will be observed. Causality: The C-N bond in the diazonium salt is weak. In the presence of water at high temperatures, the diazonium group (-N₂⁺) is displaced by a hydroxyl group (-OH) in an SN1-type reaction, releasing highly stable dinitrogen gas, which drives the reaction to completion.
- After the addition is complete, continue to heat the mixture for 15-20 minutes to ensure complete hydrolysis.
- Cool the reaction mixture to room temperature. The crude product may precipitate or form an oil.

Step 3: Work-up and Purification

- Extract the cooled reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

- Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any residual acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-Fluoro-5-iodophenol**.
- Purify the crude product via flash column chromatography or distillation under reduced pressure to obtain the final product of high purity.

Synthetic Workflow Diagram

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Caption: Workflow for the synthesis of **3-Fluoro-5-iodophenol**.

Applications in Research and Drug Development

The strategic placement of fluorine and iodine atoms makes **3-Fluoro-5-iodophenol** a highly valuable scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, attributes that are highly sought after in modern drug design. [10] The iodine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming cross-coupling reactions.

Case Study: A Scaffold for Advanced Bioimaging Agents

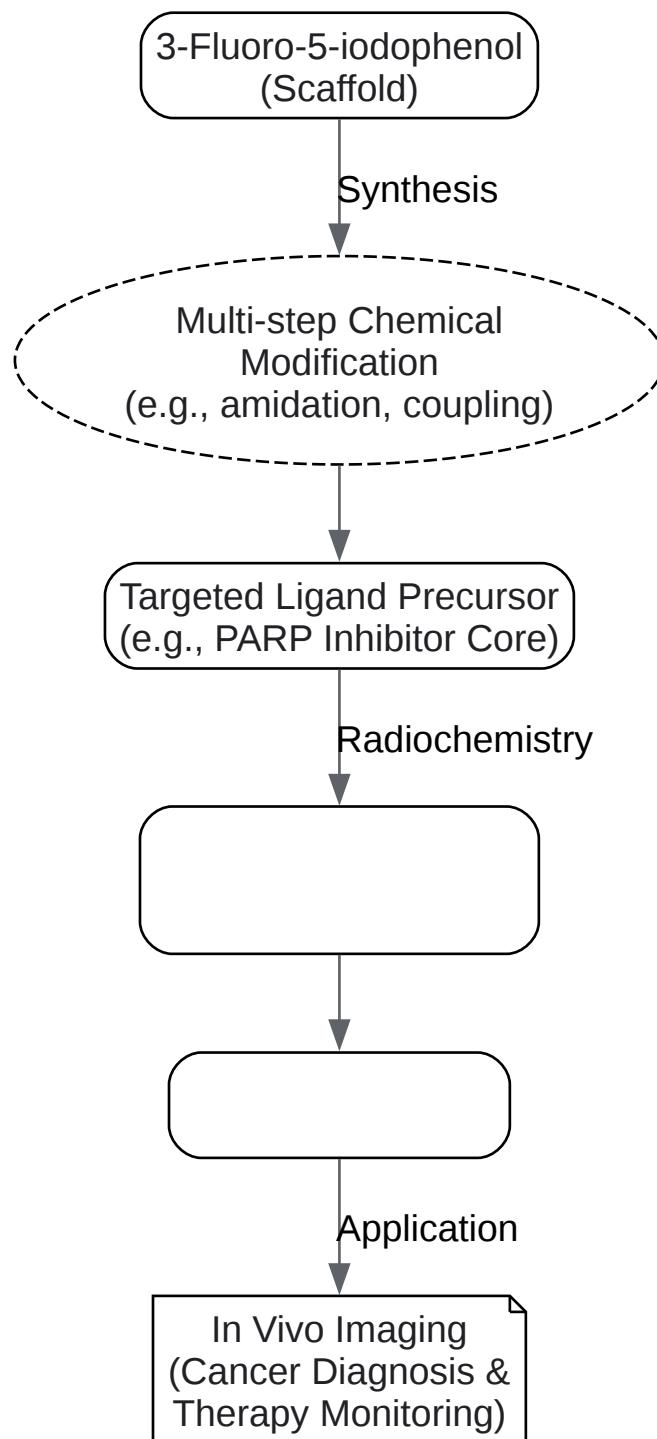
While direct applications of **3-Fluoro-5-iodophenol** are specific to individual research programs, its structural motif is found in precursors for sophisticated medical imaging agents. For instance, the closely related compound 3-Fluoro-5-iodobenzamide is a key precursor for synthesizing radiolabeled probes for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). [11]

These probes are often designed to target cancer-related biomarkers, such as Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair that is overexpressed in many cancers. [11] The 3-fluoro-5-iodophenyl core allows for dual-modality labeling:

- Radioiodination for SPECT: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ^{123}I or ^{125}I).
- Radiofluorination for PET: While direct replacement is less common, the stable fluorine atom directs synthetic modifications, and other positions can be labeled with ^{18}F .

The phenol group of **3-Fluoro-5-iodophenol** serves as an excellent starting point to synthesize derivatives like the corresponding benzamide through multi-step sequences, highlighting its utility as a foundational building block.

Conceptual Application Workflow



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Caption: Conceptual use of the 3-fluoro-5-iodophenyl scaffold.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. The following information is based on GHS classifications and data from suppliers.

GHS Hazard Identification

Hazard Class	Statement	Pictogram
Acute Toxicity, Oral	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Skin Corrosion/Irritation	H315: Causes skin irritation	GHS07 (Exclamation Mark)
Serious Eye Damage	H318: Causes serious eye damage	GHS05 (Corrosion)
STOT, Single Exposure	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Source: PubChem, Sigma-Aldrich[1][2]

Recommended Handling Procedures

- Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.
 - Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH/MSHA-approved respirator.[12]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

- Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][14]

Conclusion

3-Fluoro-5-iodophenol is a strategically designed chemical intermediate with significant potential in advanced scientific research, particularly in the fields of medicinal chemistry and drug development. Its unique combination of a nucleophilic phenol, a versatile iodinated site for cross-coupling, and a property-modulating fluorine atom makes it a powerful tool for synthesizing complex molecular architectures, including next-generation diagnostic imaging agents and therapeutic candidates. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated hazards.

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